molecular formula C13H16N2O2 B2415322 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide CAS No. 478259-42-6

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2415322
CAS No.: 478259-42-6
M. Wt: 232.283
InChI Key: ABBOUHVNWJRAOV-UHFFFAOYSA-N
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Description

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3-methylbutanoyl group: This step involves the acylation of the pyrrole ring using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-propynyl group: This can be done through a nucleophilic substitution reaction where the pyrrole nitrogen is alkylated with 2-propynyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide: can be compared with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrrole derivatives.

Properties

IUPAC Name

4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBOUHVNWJRAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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